2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-methoxyacetamide
Description
2-(2-((5-Chloropyridin-2-yl)amino)thiazol-4-yl)-N-methoxyacetamide is a thiazole-based acetamide derivative characterized by a 5-chloropyridin-2-ylamino substituent on the thiazole ring and an N-methoxyacetamide side chain. The compound’s synthesis likely involves coupling a 5-chloropyridin-2-ylamine precursor with a thiazol-4-yl-acetamide intermediate, analogous to methods used for related compounds in the literature .
Properties
IUPAC Name |
2-[2-[(5-chloropyridin-2-yl)amino]-1,3-thiazol-4-yl]-N-methoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4O2S/c1-18-16-10(17)4-8-6-19-11(14-8)15-9-3-2-7(12)5-13-9/h2-3,5-6H,4H2,1H3,(H,16,17)(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZRJAVIUCBPXFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONC(=O)CC1=CSC(=N1)NC2=NC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Effects on the Thiazole Ring
The thiazole ring’s substitution pattern significantly influences physicochemical and biological properties. Key analogs include:
Key Findings :
- The 5-chloropyridin-2-ylamino group in the target compound may enhance binding to kinase targets compared to phenyl or methyl substituents, as pyridine derivatives often exhibit improved π-stacking and hydrogen-bonding interactions .
- Replacing the N-methoxy group with a carboxylic acid (as in ’s compound) reduces lipophilicity (logP: ~1.5 vs.
Heterocyclic Variations in the Core Structure
Substitution of the thiazole ring with other heterocycles alters bioactivity and synthetic routes:
Key Findings :
Pharmacological Implications
While specific data for the target compound are unavailable, insights from analogs suggest:
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